molecular formula C19H25N8O12P B12064109 Cytidylyl-(3'->5')-guanosine

Cytidylyl-(3'->5')-guanosine

Cat. No.: B12064109
M. Wt: 588.4 g/mol
InChI Key: CTMZLDSMFCVUNX-UHFFFAOYSA-N
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Description

Cytidylyl-(3’->5’)-guanosine is a dinucleotide composed of cytidine and guanosine linked by a phosphodiester bond between the 3’ hydroxyl group of cytidine and the 5’ phosphate group of guanosine. This compound is significant in the study of nucleic acids and their functions, particularly in the context of RNA and DNA synthesis and repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytidylyl-(3’->5’)-guanosine typically involves the coupling of cytidine and guanosine monomers. One common method is the phosphoramidite approach, which includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of cytidine and guanosine are protected using suitable protecting groups, such as dimethoxytrityl (DMT) for the 5’ hydroxyl group.

    Activation of Phosphate Group: The 3’ hydroxyl group of cytidine is activated using a phosphoramidite reagent.

    Coupling Reaction: The activated cytidine is then coupled with the 5’ hydroxyl group of guanosine.

    Oxidation: The phosphite triester formed is oxidized to a phosphate triester.

    Deprotection: The protecting groups are removed to yield cytidylyl-(3’->5’)-guanosine.

Industrial Production Methods

Industrial production of cytidylyl-(3’->5’)-guanosine may involve automated solid-phase synthesis, which allows for the efficient and scalable production of oligonucleotides. This method uses a solid support to which the first nucleotide is attached, and subsequent nucleotides are added sequentially through cycles of deprotection, coupling, and oxidation.

Chemical Reactions Analysis

Types of Reactions

Cytidylyl-(3’->5’)-guanosine can undergo various chemical reactions, including:

    Hydrolysis: The phosphodiester bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent nucleosides.

    Oxidation and Reduction: The nucleobases can undergo oxidation and reduction reactions, which may alter their chemical properties and biological activities.

    Substitution: The nucleobases can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

    Hydrolysis: Cytidine and guanosine.

    Oxidation: Oxidized forms of cytidine and guanosine.

    Reduction: Reduced forms of cytidine and guanosine.

Scientific Research Applications

Cytidylyl-(3’->5’)-guanosine has numerous applications in scientific research:

    Chemistry: Used as a model compound to study the properties and reactions of nucleotides and nucleic acids.

    Biology: Plays a role in understanding RNA and DNA synthesis, repair, and function.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of nucleic acid-based technologies, such as PCR and sequencing.

Mechanism of Action

The mechanism of action of cytidylyl-(3’->5’)-guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The compound can interact with various molecular targets, including enzymes involved in nucleic acid synthesis and repair, such as polymerases and ligases. These interactions can affect the fidelity and efficiency of nucleic acid replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Adenylyl-(3’->5’)-cytidine: Similar structure but with adenine instead of guanine.

    Uridylyl-(3’->5’)-cytidine: Contains uracil instead of guanine.

    Thymidylyl-(3’->5’)-cytidine: Contains thymine instead of guanine.

Uniqueness

Cytidylyl-(3’->5’)-guanosine is unique due to the specific pairing of cytidine and guanosine, which can influence its chemical properties and biological activities. This specific pairing can affect the stability, reactivity, and interactions of the compound with other molecules, making it distinct from other dinucleotides.

Properties

Molecular Formula

C19H25N8O12P

Molecular Weight

588.4 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)17-12(31)13(6(3-28)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)

InChI Key

CTMZLDSMFCVUNX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O

Origin of Product

United States

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